molecular formula C6H9ClN4 B1403421 4-Methylpyrimidine-2-carboxamidine hydrochloride CAS No. 1400764-31-9

4-Methylpyrimidine-2-carboxamidine hydrochloride

Cat. No. B1403421
M. Wt: 172.61 g/mol
InChI Key: BKCLWGGAHPAYHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylpyrimidine-2-carboxamidine hydrochloride is a chemical compound with the molecular formula C6H9ClN4 . It is used in pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of 4-Methylpyrimidine-2-carboxamidine hydrochloride consists of 6 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 4 nitrogen atoms . The molecular weight of this compound is 172.62 g/mol .

Scientific Research Applications

Synthesis and Intermediates in Drug Development

4-Methylpyrimidine-2-carboxamidine hydrochloride serves as a crucial intermediate in the synthesis of various compounds with potential pharmaceutical applications. For instance, it's involved in the synthesis of 4,6-Dichloro-2-methylpyrimidine, an important intermediate for the anticancer drug dasatinib. The synthesis involves cyclization and chlorination processes, showcasing the compound's role in developing complex molecular structures for therapeutic purposes (Guo Lei-ming, 2012).

Structural Analysis and Crystallography

The compound also plays a part in the field of crystallography and structural analysis. For example, 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester was synthesized using a compound related to 4-Methylpyrimidine-2-carboxamidine hydrochloride. This synthesis enabled the successful X-ray diffraction analysis of the compound, highlighting its utility in understanding molecular structures and properties (S. Ji, 2006).

Novel Derivatives and Chemical Reactions

The chemical's versatility extends to the creation of new derivatives with potential pharmaceutical or chemical applications. For instance, thiazolo[4,5-d]pyrimidine derivatives were synthesized by reacting compounds related to 4-Methylpyrimidine-2-carboxamidine hydrochloride, showcasing its role in creating new molecular structures with potentially unique properties (M. Bakavoli, M. Nikpour, M. Rahimizadeh, 2006).

Corrosion Inhibition

Apart from pharmaceuticals, derivatives of 4-Methylpyrimidine-2-carboxamidine hydrochloride, like 2-mercapto-4-methylpyrimidine hydrochloride, have been studied for their corrosion inhibition properties, particularly in protecting iron against carbon dioxide corrosion. This research indicates the compound's potential in industrial applications, particularly in materials protection and longevity (V. Reznik, V. D. Akamsin, Y. Khodyrev, R. M. Galiakberov, Y. Efremov, L. Tiwari, 2008).

Safety And Hazards

The safety and hazards associated with 4-Methylpyrimidine-2-carboxamidine hydrochloride are not explicitly mentioned in the sources I found. It’s always important to handle chemical compounds with care and use appropriate safety measures .

properties

IUPAC Name

4-methylpyrimidine-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4.ClH/c1-4-2-3-9-6(10-4)5(7)8;/h2-3H,1H3,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCLWGGAHPAYHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylpyrimidine-2-carboxamidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylpyrimidine-2-carboxamidine hydrochloride
Reactant of Route 2
4-Methylpyrimidine-2-carboxamidine hydrochloride
Reactant of Route 3
4-Methylpyrimidine-2-carboxamidine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-Methylpyrimidine-2-carboxamidine hydrochloride
Reactant of Route 5
4-Methylpyrimidine-2-carboxamidine hydrochloride
Reactant of Route 6
4-Methylpyrimidine-2-carboxamidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.